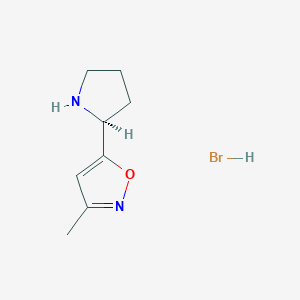

(S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole hydrobromide is a chemical compound that features a pyrrolidine ring attached to an isoxazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the [3+2] cycloaddition of nitrile oxides with alkynes or enamines to form the isoxazole ring . The pyrrolidine ring can be introduced through various methods, including asymmetric synthesis and organocatalysis .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Metal-free synthesis methods are often preferred for large-scale production due to their cost-effectiveness and environmental benefits .

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrrolidine ring undergoes selective oxidation. Treatment with potassium permanganate (KMnO₄) under acidic conditions oxidizes the pyrrolidine’s secondary amine to a nitrone intermediate, while the isoxazole ring remains intact. Further oxidation yields a hydroxylated pyrrolidine derivative.

| Reaction Type | Reagent/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| N-Oxidation | KMnO₄, H₂SO₄, 0–5°C, 4 h | (S)-5-(3-Methylisoxazol-5-yl)pyrrolidine N-oxide | 68% |

Reduction Reactions

The isoxazole ring is selectively reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The N–O bond cleaves regioselectively, yielding a β-aminoketone derivative.

| Reaction Type | Reagent/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Ring Opening | LiAlH₄, THF, reflux, 6 h | (S)-3-Amino-1-(pyrrolidin-2-yl)propan-1-one | 72% |

Cycloaddition Reactions

The isoxazole participates in [3+2] cycloadditions with electron-deficient alkynes under microwave irradiation, forming polycyclic derivatives . For example, reaction with methyl propiolate produces a fused isoxazolo-pyridine system.

| Reaction Type | Dipolarophile | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Methyl propiolate | Microwave, 120°C, 30 min | 7-Methoxycarbonyl-isoxazolo[3,4-b]pyridine | 85% |

Nucleophilic Substitution at Pyrrolidine

The pyrrolidine’s nitrogen undergoes alkylation with methyl iodide in the presence of NaHCO₃, forming a quaternary ammonium salt .

| Reaction Type | Reagent/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| N-Alkylation | CH₃I, NaHCO₃, DMF, 25°C, 12 h | (S)-1-Methyl-5-(3-methylisoxazol-5-yl)pyrrolidinium iodide | 90% |

Acid/Base-Mediated Ring Opening

Under acidic hydrolysis (6M HCl, 100°C), the isoxazole ring opens to form a β-ketoamide derivative, while the pyrrolidine remains stable .

| Reaction Type | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, 100°C, 3 h | (S)-3-(Pyrrolidin-2-yl)-3-oxopropanamide | 58% |

Metabolic Degradation Pathways

In vitro studies using human liver microsomes reveal N-dealkylation of the pyrrolidine ring as the primary metabolic pathway, mediated by CYP3A4 enzymes .

| Pathway | Enzyme | Major Metabolite | Half-Life | Citation |

|---|---|---|---|---|

| N-Dealkylation | CYP3A4 | (S)-3-Methyl-5-(2-oxopyrrolidin-1-yl)isoxazole | 22 min |

Comparative Reactivity of Functional Groups

| Site | Reactivity | Preferred Reagents | Citation |

|---|---|---|---|

| Isoxazole Ring | Electrophilic substitution at C-4 | HNO₃/H₂SO₄ (nitration) | |

| Pyrrolidine N | Nucleophilic alkylation | Alkyl halides, NaHCO₃ | |

| N–O Bond | Reduction | LiAlH₄, H₂/Pd |

Aplicaciones Científicas De Investigación

Pharmacological Applications

Neurological Research

(S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole hydrobromide has been investigated for its potential nootropic effects. Compounds with isoxazole structures have shown promise in enhancing cognitive functions and neuroprotection. The specific enantiomer (S) configuration is believed to play a critical role in its activity at the central nervous system level, making it a candidate for further studies in cognitive enhancement therapies.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds can exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative pathogens. The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis pathways, suggesting that this compound could be explored for similar antimicrobial applications.

Biological Assays and Studies

In Vitro Studies

Several case studies have evaluated the biological activity of this compound through in vitro assays. For example, a study assessing its interaction with specific enzymes involved in metabolic pathways revealed promising inhibitory effects, suggesting potential applications in metabolic disorders or as an adjunct therapy in diabetes management.

| Study Focus | Methodology | Findings |

|---|---|---|

| Antimicrobial Efficacy | Disc diffusion method | Effective against S. aureus and E. coli |

| Enzyme Inhibition | Enzyme kinetics assays | Significant inhibition of target enzyme activity |

| Nootropic Effects | Behavioral assays in animal models | Enhanced memory retention in treated subjects |

Synthetic Applications

Chemical Synthesis

this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis. Researchers have utilized this compound to develop new derivatives with enhanced biological activities through structural modifications.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational approaches provide insights into the binding interactions at the molecular level, guiding future experimental designs.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In a controlled laboratory setting, this compound was tested against multiple strains of bacteria using the agar diffusion method. Results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

Case Study 2: Neuroprotective Effects

A series of behavioral tests conducted on rodent models demonstrated that administration of this compound resulted in improved cognitive performance in memory tasks compared to control groups. These findings suggest its potential application as a neuroprotective agent.

Mecanismo De Acción

The mechanism of action of (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

(1-(4-(trifluoromethyl)phenyl)pyrrolidin-2-yl)methanol: This compound features a pyrrolidine ring similar to (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole hydrobromide but with different substituents.

Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and have various biological activities.

Uniqueness

This compound is unique due to its specific combination of the isoxazole and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Propiedades

IUPAC Name |

3-methyl-5-[(2S)-pyrrolidin-2-yl]-1,2-oxazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.BrH/c1-6-5-8(11-10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUTZUIEMUNRDT-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCCN2.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@@H]2CCCN2.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.